

# Dehydroperilloxin: A Spectroscopic and Analytical Deep Dive for Researchers

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Compound of Interest		
Compound Name:	Dehydroperilloxin	
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This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of **dehydroperilloxin**, a natural compound isolated from the stems of Perilla frutescens var. acuta. This document is intended for researchers, scientists, and professionals in drug development interested in the detailed structural elucidation and analytical protocols for this cyclooxygenase-1 (COX-1) inhibitor.

**Dehydroperilloxin**, a novel prenylated 3-benzoxepin derivative, has been identified as an inhibitor of cyclooxygenase-1, a key enzyme in the inflammatory pathway.[1][2] Its structural determination is reliant on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents the collated spectroscopic data in a structured format and outlines the experimental protocols for its isolation and analysis.

# **Spectroscopic Data**

The structural identity of **dehydroperilloxin** was established through rigorous analysis of its NMR and MS data. The following tables summarize the key quantitative findings from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectral analyses.

# Table 1: ¹H NMR Spectroscopic Data for Dehydroperilloxin (500 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	7.02	d	2.5
2	6.57	d	2.5
4	6.84	d	8.5
6	6.70	d	8.5
9	7.15	S	
10	1.48	s	_
10	1.48	s	_
OMe	3.88	S	_

Table 2: ¹³C NMR Spectroscopic Data for Dehydroperilloxin (125 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm
1	145.1
2	108.9
3a	148.5
4	111.8
5	158.0
6	114.2
6a	119.5
8	142.1
9	121.2
9a	120.3
10	77.2
11	28.3
OMe	55.9

# **Table 3: Mass Spectrometry Data for Dehydroperilloxin**

Technique	Ionization Mode	Observed m/z
EI-MS	Electron Ionization	272 [M]+

# **Experimental Protocols**

The isolation and subsequent spectroscopic analysis of **dehydroperilloxin** involve a multi-step process, beginning with the extraction from its natural source followed by chromatographic purification and analysis.

# **Isolation of Dehydroperilloxin**



**Dehydroperilloxin** was isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta. The isolation process was guided by bioassay, specifically an in vitro cyclooxygenase-1 test. The powdered stems were extracted with dichloromethane. The resulting extract was then subjected to a series of chromatographic separations, including flash column chromatography and Sephadex LH-20 chromatography, to yield the purified compound. [1][2]

## NMR Spectroscopy

NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra were recorded to determine the proton and carbon framework of the molecule. Further structural elucidation and assignment of protons and carbons were achieved through 2D NMR experiments, including <sup>1</sup>H-<sup>1</sup>H COSY, HSQC, and HMBC.

### **Mass Spectrometry**

Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight of **dehydroperilloxin**. The analysis revealed a molecular ion peak at m/z 272, corresponding to the molecular formula C<sub>16</sub>H<sub>16</sub>O<sub>4</sub>.[1]

# Visualizing the Workflow and Signaling Context

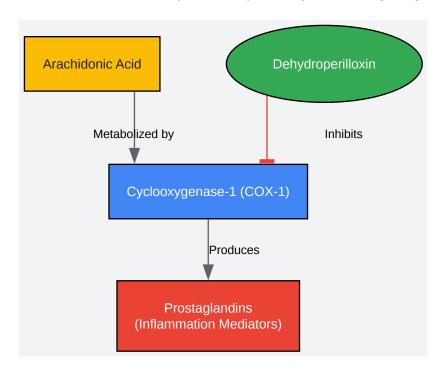
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.





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Workflow for the isolation and spectroscopic analysis of dehydroperilloxin.



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Inhibitory action of **dehydroperilloxin** on the COX-1 signaling pathway.



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### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
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